(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6S/c1-27-18-12-16(21-19(22-18)28-2)23-30(25,26)15-8-5-13(6-9-15)20-17(24)10-7-14-4-3-11-29-14/h3-12H,1-2H3,(H,20,24)(H,21,22,23)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWMIKTXSAVKKI-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be dissected into several key components:
- Pyrimidine moiety : The 2,6-dimethoxypyrimidine group is known for its role in enhancing biological activity through various interactions.
- Sulfamoyl group : This functional group is often associated with antibacterial activity.
- Furan ring : The presence of the furan ring may contribute to the compound's reactivity and interaction with biological targets.
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 365.41 g/mol.
Antimicrobial Properties
Research indicates that compounds containing sulfamoyl groups exhibit notable antimicrobial activities. For instance, derivatives similar to our compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . The mechanism is believed to involve inhibition of specific enzymes critical for bacterial survival.
Antitubercular Activity
A study highlighted the synthesis of related compounds that demonstrated significant antitubercular activity, with minimum inhibitory concentrations (MICs) ranging from 0.058 to 0.22 µg/mL . The structural modifications in these compounds suggest that variations in substituents can significantly impact their efficacy against tuberculosis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR studies. These studies reveal that:
- Hydrophobicity : The hydrophobic nature of substituents on the phenyl ring enhances interaction with biological membranes.
- Electronic Effects : Electron-donating groups tend to increase the activity by stabilizing the transition state during enzymatic reactions .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that some derivatives exhibit low cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) . This suggests a favorable selectivity for targeting bacterial cells over human cells.
Case Studies
-
Inhibition of Pantothenate Synthetase :
A high-throughput screening identified amide inhibitors, including derivatives similar to our compound, that effectively inhibit pantothenate synthetase in Mycobacterium tuberculosis. This enzyme is vital for coenzyme A synthesis, making it a strategic target for antitubercular drugs . -
Comparative Study on Sulfamoyl Derivatives :
A comparative analysis of several sulfamoyl derivatives showed varying degrees of activity against M. tuberculosis. The most potent compounds exhibited MIC values significantly lower than traditional antibiotics, highlighting their potential as alternative therapeutic agents .
Table 1: Antimicrobial Activity of Sulfamoyl Derivatives
| Compound ID | Structure | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| 1 | Structure A | 0.058 | M. tuberculosis |
| 2 | Structure B | 0.22 | Staphylococcus aureus |
| 3 | Structure C | >30 | Non-targeted |
Table 2: Cytotoxicity Profile Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| 1 | MCF-7 | >30 | Low cytotoxicity |
| 2 | HCT116 | >30 | Low cytotoxicity |
| 3 | A549 | >30 | Low cytotoxicity |
Scientific Research Applications
-
Inhibition of Protein Kinases :
The compound has been studied for its ability to inhibit specific protein kinases, particularly phosphatidylinositol 3-kinase (PI3K). This pathway is crucial in various malignancies, including cancer. Inhibitors of PI3K can prevent tumor growth and metastasis by disrupting signaling pathways that promote cell proliferation and survival . -
Antiangiogenic Properties :
Research indicates that compounds similar to (2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide exhibit antiangiogenic effects by inhibiting vascular endothelial growth factor receptor (VEGFR) signaling. This inhibition can significantly reduce tumor vascularization, thereby limiting nutrient supply to tumors . -
Antitumor Activity :
Preclinical studies have shown that related compounds can inhibit tumor growth in various cancer models. For instance, studies involving multiple receptor tyrosine kinase inhibitors have demonstrated significant reductions in tumor size and metastasis in mouse models .
Case Studies
-
Cancer Treatment :
In a study involving melanoma models, compounds structurally related to this compound were evaluated for their efficacy in reducing tumor burden. Results indicated a marked decrease in tumor size and improved survival rates among treated subjects compared to controls . -
Vascular Disorders :
Another study highlighted the compound's potential use in treating diseases characterized by abnormal angiogenesis, such as diabetic retinopathy and age-related macular degeneration. The ability to inhibit VEGFR signaling positions this compound as a candidate for further development in vascular-related therapies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine Core Modifications
(2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Phenyl}-3-(2-Furyl)Acrylamide ()
- Structural Differences :
- Pyrimidine substituents: 4,6-dimethyl (electron-donating) vs. 2,6-dimethoxy.
- Sulfamoyl position: Attached at pyrimidine-2-yl vs. pyrimidine-4-yl in the target compound.
- The sulfamoyl group’s position alters spatial orientation, possibly affecting interactions with enzymes like dihydropteroate synthase (a common sulfonamide target) .
Compounds with Pyridine or Dioxoisoindolinyl Groups ()
- Example : 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide.
- Dioxoisoindolinyl adds steric bulk, which may hinder target binding but improve metabolic stability.
Acrylamide Substituent Variations
(2E)-N-({4-[(2,6-Dimethoxypyrimidin-4-yl)Sulfamoyl]Phenyl}Carbamothioyl)-3-(4-Fluorophenyl)Prop-2-Enamide ()
- Structural Differences :
- 4-Fluorophenyl replaces furan-2-yl.
- Carbamothioyl (thiourea) replaces acrylamide.
- Impact: Fluorine’s electronegativity enhances lipophilicity and may strengthen target binding via halogen bonds. Thiourea introduces hydrogen-bond donor/acceptor versatility but may reduce metabolic stability compared to acrylamide .
Pharmacokinetic and Bioactivity Insights
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Dimethoxy groups on pyrimidine enhance target binding over dimethyl analogs, as evidenced by docking studies .
- Solubility vs. Permeability : Furan acrylamides balance moderate solubility and membrane penetration, whereas fluorophenyl derivatives prioritize lipophilicity at the cost of solubility .
- Synthetic Trends : Pyrimidine-4-yl sulfamoyl positioning (target compound) may offer steric advantages over pyrimidine-2-yl derivatives in enzyme inhibition .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step organic reactions, including coupling of aromatic and aliphatic components. Acetic acid is often used as a catalyst, and reactions require inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive groups like the enamide . Critical steps include sulfamoyl group introduction and stereochemical control of the (2E)-configured double bond. Optimization of solvent choice (e.g., DMF for polar intermediates) and temperature gradients (60–80°C for amide bond formation) significantly impacts yield and purity . Post-synthesis purification via column chromatography or recrystallization is recommended.
Q. Which analytical techniques are essential for confirming structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) validates the presence of the sulfamoyl, pyrimidine, and furan moieties. High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm assesses purity (>95% typically required for biological assays). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 452.5 for C₂₃H₂₄N₄O₄S) . Infrared (IR) spectroscopy identifies key functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹) .
Q. What is the hypothesized mechanism of antibacterial activity for this compound?
The sulfamoyl group mimics para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. The pyrimidine ring enhances binding affinity to DHPS’s active site, while the furan group may improve membrane permeability . Confirmatory assays include enzyme inhibition studies (IC₅₀ determination) and bacterial growth assays (MIC against E. coli or S. aureus) .
Advanced Research Questions
Q. How can molecular docking studies optimize the compound’s binding affinity to DHPS?
Use AutoDock Vina for docking simulations to predict binding modes. Prepare the protein structure (DHPS PDB: 1AJ0) by removing water molecules and adding polar hydrogens. Define a grid box around the active site (coordinates: x=15, y=10, z=10 Å). Cluster results using RMSD thresholds (<2.0 Å) to identify dominant binding poses. Validate with MD simulations (GROMACS) to assess stability . Compare with sulfamethoxazole (a known DHPS inhibitor) to guide structural modifications .
Q. What strategies resolve contradictions in bioactivity data across analogs with varying substituents?
For analogs with divergent activity (e.g., methoxy vs. ethoxy groups), perform systematic Structure-Activity Relationship (SAR) studies. Test substitutions at the pyrimidine (position 2,6) and phenyl rings (para-substituents) using in vitro DHPS inhibition assays. Pair biochemical data with computational ADMET predictions (e.g., SwissADME) to isolate electronic or steric effects . Cross-validate with X-ray crystallography of ligand-enzyme complexes .
Q. How can Design of Experiments (DoE) optimize reaction conditions for scalable synthesis?
Apply response surface methodology (RSM) to variables like temperature (50–90°C), catalyst loading (0.5–2.0 eq), and reaction time (4–12 hrs). Use Minitab or JMP software to model interactions and identify optimal conditions. For example, a central composite design might reveal that 70°C and 1.2 eq catalyst maximize yield while minimizing byproducts . Validate robustness via triplicate runs.
Q. What are the challenges in stabilizing reactive intermediates during synthesis?
The enamide intermediate is prone to hydrolysis under acidic conditions. Use anhydrous solvents (e.g., THF) and scavengers (molecular sieves) to control moisture. For the sulfamoyl chloride precursor, maintain low temperatures (0–5°C) during chlorination to prevent decomposition. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) to detect degradation .
Q. How does the compound’s metabolic stability in physiological conditions inform drug development?
Conduct liver microsome assays (human/rat) to identify major Phase I metabolites (e.g., CYP450-mediated oxidation of the furan ring). Use LC-MS/MS to track degradation products. For hydrolysis-prone amides, consider prodrug strategies (e.g., esterification) or steric hindrance via methyl groups . Compare plasma stability (37°C, pH 7.4) to benchmark compounds like sulfadiazine .
Methodological Resources
- Synthesis Protocols : Multi-step coupling reactions with inert atmosphere protocols .
- Computational Tools : AutoDock Vina for docking , GROMACS for MD simulations .
- Analytical Workflows : NMR (Bruker 400 MHz), HPLC (Agilent 1260), and ESI-MS .
- Biological Assays : DHPS inhibition (UV-Vis at 340 nm) , MIC determination via broth microdilution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
